molecular formula C7H6IN3 B578707 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260386-61-5

4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B578707
CAS No.: 1260386-61-5
M. Wt: 259.05
InChI Key: PYXLJNXUZDXEDZ-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a pyrrolo-pyridine scaffold substituted with an iodine atom at position 4 and an amine group at position 5. Its molecular formula is C₇H₆IN₃, with a molecular weight of 259.05 g/mol.

Properties

CAS No.

1260386-61-5

Molecular Formula

C7H6IN3

Molecular Weight

259.05

IUPAC Name

4-iodo-1H-pyrrolo[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H6IN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11)

InChI Key

PYXLJNXUZDXEDZ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2N)I

Origin of Product

United States

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-d]pyrimidine :
    • The target compound has a pyrrolo[2,3-c]pyridine core, whereas analogs like 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1416354-36-3) feature a pyrimidine ring instead of pyridine. Pyrimidine derivatives often exhibit enhanced hydrogen-bonding capacity, impacting target binding (e.g., kinase inhibition) .
    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7) demonstrates how halogen substitution (Cl vs. I) affects electronic properties and molecular interactions .

Substitution Patterns

  • Halogen Position and Type: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4) highlights the role of iodine at position 5 versus position 4 in the target compound. 4-Iodofuro[2,3-c]pyridin-7-amine (CAS 1326714-64-0) replaces the pyrrole ring with furan, reducing nitrogen content and altering solubility and metabolic stability .
  • Alkyl and Aryl Modifications :

    • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₇H₈N₄) shows that methyl groups at position 7 enhance lipophilicity, which may improve membrane permeability .

Physicochemical Properties

Spectral and Physical Data

  • NMR and HRMS : 1H NMR spectra of pyrrolo-pyrimidine derivatives (e.g., δ 8.2–6.5 ppm for aromatic protons) align with the expected chemical environments of the target compound’s core .

Solubility and Lipophilicity

  • Iodo-substituted compounds generally display lower aqueous solubility compared to chloro or methyl derivatives due to increased molecular weight and hydrophobicity. For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (MW 168.58 g/mol) is more polar than its iodo counterpart .

Target Engagement

  • Kinase Inhibition : Pyrrolo-pyrimidines like ambocarb inhibit DYRK1A kinase, a target in neurodegenerative diseases. Iodo-substituted analogs may enhance binding through halogen bonding .

Anticancer Potential

  • Bcl-xL Inhibition : Derivatives of 6,7-dihydro-5H-pyrido[2,3-c]pyridazine act as pro-apoptotic agents, indicating that the target compound’s scaffold could be optimized for oncology .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference ID
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine Pyrrolo[2,3-c]pyridine 4-I, 7-NH₂ 259.05 Under investigation
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-I, 4-NH₂ 261.03 Kinase inhibition candidate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolo[2,3-d]pyrimidine 4-Cl, 2-NH₂ 168.58 Intermediate in organic synthesis
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-I, 7-isopropyl 302.11 Enhanced lipophilicity
4-Iodofuro[2,3-c]pyridin-7-amine Furo[2,3-c]pyridine 4-I, 7-NH₂ 260.03 Solubility studies

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